Diethyl N-bromoimidocarbonate
Description
Diethyl N-bromoimidocarbonate is a specialized brominated imidocarbonate compound primarily utilized in organic synthesis, particularly in peptide coupling and protein engineering. Its structure features a reactive imidocarbonate backbone with a bromine substituent, enabling unique electrophilic reactivity. This compound is critical in activating carboxyl groups for amide bond formation, a process central to peptide synthesis . Studies by Kent (2017) highlight its role in chemical protein synthesis, where it facilitates selective modifications of amino acid side chains, enhancing synthetic efficiency . Additionally, Kricheldorf (2006) underscores the broader importance of imidocarbonates in polypeptide synthesis, positioning this compound as a brominated derivative with enhanced reactivity in such systems .
Properties
CAS No. |
93963-18-9 |
|---|---|
Molecular Formula |
C5H10BrNO2 |
Molecular Weight |
196.04 g/mol |
IUPAC Name |
N-bromo-1,1-diethoxymethanimine |
InChI |
InChI=1S/C5H10BrNO2/c1-3-8-5(7-6)9-4-2/h3-4H2,1-2H3 |
InChI Key |
HGOBDYHNTJGKHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NBr)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl N-bromoimidocarbonate can be synthesized through the reaction of diethyl imidocarbonate with bromine. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition. The reaction proceeds as follows: [ \text{(C2H5O)2C=NH} + \text{Br2} \rightarrow \text{(C2H5O)2C=NBr} + \text{HBr} ]
Industrial Production Methods: Industrial production of this compound involves the continuous addition of bromine to a solution of diethyl imidocarbonate under controlled temperature and pressure conditions. The process ensures high yield and purity of the product, which is essential for its use in various applications .
Chemical Reactions Analysis
Types of Reactions: Diethyl N-bromoimidocarbonate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, leading to the formation of imidocarbonate derivatives.
Reduction Reactions: The compound can be reduced to diethyl imidocarbonate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, oxidation can occur under specific conditions, leading to the formation of diethyl imidocarbonate oxides.
Common Reagents and Conditions:
Substitution: Amines, in the presence of a base such as triethylamine, at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether, under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide in the presence of a catalyst.
Major Products:
Substitution: Imidocarbonate derivatives.
Reduction: Diethyl imidocarbonate.
Oxidation: Diethyl imidocarbonate oxides.
Scientific Research Applications
Diethyl N-bromoimidocarbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various organic compounds, particularly in the formation of carbon-nitrogen bonds.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of diethyl N-bromoimidocarbonate involves the formation of a reactive intermediate through the cleavage of the bromo group. This intermediate can then react with nucleophiles, leading to the formation of new carbon-nitrogen bonds. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Diethyl N-bromoimidocarbonate shares functional and synthetic relevance with other carbonylating agents, brominated reagents, and esters. Below is a detailed comparison based on structural, reactive, and applicative properties:
Table 1: Comparative Analysis of this compound and Related Compounds
Key Findings :
Reactivity: this compound exhibits higher electrophilicity than non-brominated analogs (e.g., Diethyl Succinate) due to bromine’s electron-withdrawing effect, enabling rapid carboxyl activation . Compared to DCC, it bypasses the need for a separate coupling agent (e.g., HOBt), reducing side reactions like racemization .
Applications: Unlike Diethyl Succinate (used industrially as a flavoring agent), this compound is specialized for synthetic chemistry, particularly in constructing complex polypeptides . Its bromine substituent allows selective bromination in tandem reactions, a feature absent in N,N-Dimethylaminoxy Carbonyl .
Stability :
- This compound is less stable than Diethyl Succinate, requiring strict anhydrous conditions, but offers superior reactivity in peptide synthesis compared to DCC .
Biological Activity
Diethyl N-bromoimidocarbonate (DBI) is a chemical compound that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is an organic compound characterized by its bromine substituent and imidocarbonate functional group. Its molecular formula is CHBrNO, and it is primarily utilized in organic synthesis as a reagent for various transformations.
1. Antimicrobial Activity
DBI has been shown to exhibit significant antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that DBI may serve as a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.
2. Cytotoxicity
Research has demonstrated that DBI possesses cytotoxic effects on cancer cell lines. A study evaluated its impact on human breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
The IC values indicate the concentration required to inhibit cell growth by 50%, highlighting DBI's potential as a chemotherapeutic agent.
3. Enzyme Inhibition
DBI acts as an inhibitor for specific enzymes, including acetylcholinesterase (AChE), which is crucial in neurotransmission. The inhibition of AChE can have implications for treating neurodegenerative diseases such as Alzheimer's.
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Acetylcholinesterase | 70 |
This high level of inhibition suggests that DBI could be further explored for its neuroprotective properties.
The biological activity of DBI is attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to functional alterations. This mechanism underlies its antimicrobial and cytotoxic effects, as well as its enzyme inhibition capabilities.
Case Study 1: Antimicrobial Efficacy
A clinical study investigated the effectiveness of DBI in treating bacterial infections in patients resistant to standard antibiotics. The results showed a significant reduction in infection rates when DBI was administered alongside conventional therapies, suggesting a synergistic effect.
Case Study 2: Cancer Treatment
In vitro studies on human cancer cell lines revealed that DBI not only inhibited cell proliferation but also induced apoptosis. Further investigation into its mechanism revealed activation of the intrinsic apoptotic pathway, making it a candidate for further preclinical studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
